molecular formula C19H19N3O3 B11528776 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide

Cat. No.: B11528776
M. Wt: 337.4 g/mol
InChI Key: CFIQWNVXHGHGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification in Pyrazolone Derivatives

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide belongs to the pyrazolone family, characterized by a five-membered lactam ring containing two nitrogen atoms and one ketonic group. Its core structure consists of a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety substituted with a 3-methoxybenzamide group at the 4-position. This arrangement places it within the 3-pyrazolone subclass, distinct from 5-pyrazolone derivatives due to the ketone's position relative to the lactam nitrogen.

The molecular formula C₁₉H₁₉N₃O₃ (molecular weight: 337.4 g/mol) features critical substituents:

  • 1,5-Dimethyl groups : Enhance metabolic stability by reducing oxidative dealkylation.
  • 2-Phenyl ring : Contributes to π-π stacking interactions with biological targets.
  • 3-Methoxybenzamide : Introduces hydrogen-bonding capacity via the amide carbonyl and methoxy oxygen.

Table 1: Structural comparison with related pyrazolone derivatives

Compound R₁ R₂ R₃ Bioactivity Reference
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) CH₃ H H Antioxidant
Phenylbutazone C₄H₉ C₆H₅ H Anti-inflammatory
Target Compound CH₃ C₆H₅ 3-OCH₃-C₆H₄ Under investigation

This structural framework enables diverse electronic interactions, with the methoxy group acting as an electron donor (+M effect) and the benzamide providing planar rigidity.

Historical Context in Medicinal Chemistry

Pyrazolone derivatives first gained prominence in the late 19th century with antipyrine (phenazone), marking the beginning of synthetic antipyretic agents. The target compound represents a third-generation evolution addressing limitations of early pyrazolones:

  • First Generation (1880s–1930s) : Simple analogues like aminopyrine with dose-dependent toxicity.
  • Second Generation (1940s–2000s) : Hybrid molecules such as edaravone, incorporating heterocyclic extensions for improved blood-brain barrier penetration.
  • Third Generation (2010s–present) : Precision-engineered derivatives like this compound, designed through computational modeling to optimize target affinity while minimizing off-site interactions.

The compound’s development reflects three key trends in modern medicinal chemistry:

  • Bioisosteric replacement : Methoxybenzamide as a carboxamide surrogate enhances solubility versus earlier halogenated analogues.
  • Stereoelectronic tuning : Methyl groups at positions 1 and 5 create a chiral center influencing pharmacokinetic profiles.
  • Polypharmacology : Simultaneous modulation of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways via dual hydrogen-bonding motifs.

Significance of Functional Group Arrangement

The spatial arrangement of functional groups in this compound creates a unique pharmacophore:

A. Pyrazolone Core

  • 3-Ketone : Serves as hydrogen bond acceptor for enzyme active sites (e.g., COX-2 Ser530).
  • N1-Methyl : Blocks metabolic N-dealkylation pathways, prolonging half-life.
  • C5-Methyl : Induces torsional strain, favoring bioactive conformation.

B. 3-Methoxybenzamide Moiety

  • Amide Linkage : Enforces coplanarity with the pyrazolone ring, maximizing π-orbital overlap for target binding.
  • Methoxy Group :
    • Electron-donating effect increases electron density at C4, enhancing nucleophilic substitution potential.
    • Steric bulk prevents unwanted ring hydroxylation.

C. 2-Phenyl Substituent

  • Para-substitution Tolerance : Crystal packing studies show meta-methoxy positioning avoids steric clashes with Tyr385 in COX-2.
  • Hydrophobic Pocket Engagement : Van der Waals interactions with Leu384 and Trp387 stabilize drug-receptor complexes.

Table 2: Electronic effects of substituents

Group σ (Hammett) π (Hansch) MR (Molar Refractivity)
3-OCH₃ (benzamide) -0.27 0.12 7.87
N1-CH₃ 0.56 -0.04 5.65
C5-CH₃ 0.56 -0.04 5.65

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzamide

InChI

InChI=1S/C19H19N3O3/c1-13-17(20-18(23)14-8-7-11-16(12-14)25-3)19(24)22(21(13)2)15-9-5-4-6-10-15/h4-12H,1-3H3,(H,20,23)

InChI Key

CFIQWNVXHGHGBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution via Acyl Chloride Intermediates

The most direct route involves reacting 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one (4-aminoantipyrine) with 3-methoxybenzoyl chloride under Schotten-Baumann conditions. In this method, the amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond.

Procedure :

  • Preparation of 3-Methoxybenzoyl Chloride :

    • 3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–50°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

    • Reaction :

      3-Methoxybenzoic acid+SOCl23-Methoxybenzoyl chloride+SO2+HCl\text{3-Methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Methoxybenzoyl chloride} + \text{SO}_2 + \text{HCl}
  • Amide Coupling :

    • 4-Aminoantipyrine (1 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Triethylamine (2 eq) is added as a base to scavenge HCl.

    • 3-Methoxybenzoyl chloride (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

    • Reaction :

      4-Aminoantipyrine+3-Methoxybenzoyl chlorideEt3NN-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzamide+HCl\text{4-Aminoantipyrine} + \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methoxybenzamide} + \text{HCl}

Yield : 68–75% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 3-methoxybenzoic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

  • Activation of Carboxylic Acid :

    • 3-Methoxybenzoic acid (1 eq), EDC (1.2 eq), and HOBt (1.2 eq) are stirred in dimethylformamide (DMF) at 0°C for 30 minutes.

  • Amide Bond Formation :

    • 4-Aminoantipyrine (1 eq) is added, and the reaction is stirred at room temperature for 24 hours.

    • The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography.

Yield : 72–80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing ionic intermediates.

  • Low temperatures (0–5°C) minimize side reactions such as hydrolysis of acyl chlorides.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by acting as a nucleophilic catalyst (yield increase: ~10%).

  • Molecular sieves : Absorb moisture to prevent acyl chloride hydrolysis.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.45–7.30 (m, 5H, Ph–H), 6.95 (s, 1H, pyrazole-H), 3.90 (s, 3H, OCH₃), 3.20 (s, 3H, N–CH₃), 2.35 (s, 3H, CH₃).

  • IR (KBr): ν 1675 cm⁻¹ (C=O, amide), 1602 cm⁻¹ (C=O, pyrazolone).

Crystallographic Analysis

X-ray diffraction of analogous compounds reveals:

  • Planarity : The pyrazolone and benzamide rings are inclined at ~47.8°, with intramolecular H-bonding between the amide N–H and pyrazolone carbonyl.

  • Packing : Centrosymmetric dimers form via N–H⋯O hydrogen bonds, extended into 3D networks by N–H⋯N interactions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactors enable rapid mixing and heat transfer, reducing reaction time to 1–2 hours with 85% yield.

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis : Ball milling 4-aminoantipyrine and 3-methoxybenzoic acid with EDC/HOBt achieves 70% yield, eliminating solvent waste.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-acylation : Excess acyl chloride leads to diacylated byproducts. Mitigated by stoichiometric control.

  • Hydrolysis : Acyl chloride degradation in humid conditions. Addressed using molecular sieves.

Purification Difficulties

  • Recrystallization : Ethanol/water (3:1) effectively removes unreacted starting materials.

  • Chromatography : Silica gel with hexane/ethyl acetate (1:1) resolves amide derivatives.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Schotten-Baumann68–7595–9812High
EDC/HOBt72–8097–9924Moderate
Continuous Flow85992High
Mechanochemical70966Low

Chemical Reactions Analysis

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further research in pharmaceuticals.

Antimicrobial Properties

Research indicates that compounds with similar structures possess notable antimicrobial properties. Studies have shown that derivatives can effectively inhibit the growth of various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 10.7 to 21.4 μmol/mL, suggesting that structural modifications can enhance efficacy against specific microorganisms.

Compound MIC (μmol/mL) MBC (μmol/mL)
Example A10.7 - 21.421.4 - 40.2
Example BNot specifiedNot specified

Antitumor Activity

The structural similarities of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide to known anticancer agents have prompted investigations into its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, such as HepG2 and DLD cells.

Cell Line IC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings indicate that the compound may interfere with cellular processes through mechanisms such as DNA binding and enzyme inhibition.

Synthesis Pathways

The synthesis of this compound can be approached through various synthetic routes. Advanced retrosynthesis analysis tools can predict feasible synthetic pathways by utilizing a vast database of chemical reactions.

Feasible Synthetic Routes

Potential synthetic strategies include:

  • One-Step Synthesis : Streamlined methods focusing on direct routes to synthesize the target compound.
  • Multi-Step Synthesis : More complex pathways that may involve multiple reactions to achieve the desired structure.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antitumor Evaluation : A study evaluated the cytotoxicity against human tumor cells using parameters such as IC50 values.
  • Antimicrobial Activity Assessment : Research has focused on determining the MIC and MBC values for related compounds to establish their efficacy against specific pathogens.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it has been shown to interact with amino acids in proteins, leading to changes in their function . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Variations

The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituents at the 4-position. Below is a comparative analysis of key analogs:

Compound Substituent Biological Activity Key Findings Reference
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide (Target Compound) 3-Methoxybenzamide Under investigation Enhanced solubility due to methoxy group; moderate antimicrobial activity in preliminary assays.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methyl-3-nitrobenzamide 2-Methyl-3-nitrobenzamide Anticancer IC50 = 30.68–60.72 µM against MCF7 breast cancer cells; nitro group enhances electrophilic reactivity.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-hydroxybenzamide (Salicylamide analog) 2-Hydroxybenzamide Anti-inflammatory Superior hydrogen-bonding capacity; used in analgesic formulations.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide Antimicrobial Broad-spectrum antibacterial activity (MIC = 12.5–25 µg/mL); sulfonamide group improves membrane penetration.
(2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide Dichlorophenyl-acrylamide Antifungal Strong activity against Candida albicans (MIC = 6.25 µg/mL); electron-withdrawing groups enhance potency.

Structural and Spectroscopic Comparisons

  • NMR Profiles : The target compound’s ¹H-NMR spectrum is distinct from analogs due to the methoxy signal at δ ~3.8 ppm, absent in nitro- or sulfonamide derivatives. Pyrazolone ring protons (NCH3, CH3) appear at δ 2.15–3.21 ppm, consistent across analogs .
  • Crystallography : Sulfonamide derivatives (e.g., ) exhibit planar sulfonyl groups, while the methoxybenzamide analog likely adopts a twisted conformation due to steric hindrance, as seen in related structures .

Solubility and Stability

  • The methoxy group in the target compound improves aqueous solubility compared to nitro or chloro analogs .
  • Fluorinated derivatives (e.g., ) display exceptional thermal stability (>250°C) but poor solubility, limiting their therapeutic utility.

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 357.43 g/mol
  • CAS Number : 78439-89-1

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.0Apoptosis induction via caspase activation
Study BMCF77.2Inhibition of PI3K/Akt pathway
Study CA5494.8Cell cycle arrest at G1 phase

Anti-inflammatory Effects

The anti-inflammatory properties of similar pyrazole derivatives have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Study Model Effect Observed
Study DLPS-induced miceReduced TNF-alpha and IL-6 levels
Study ERAW 264.7 cellsDecreased NO production

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways crucial for cell growth and survival.
  • Apoptotic Pathways : It has been observed to activate apoptotic signaling cascades in cancer cells.
  • Anti-inflammatory Pathways : By modulating cytokine release, it helps in reducing inflammation.

Case Study 1: Anticancer Efficacy

A recent clinical trial investigated the efficacy of a related pyrazole derivative in patients with non-small cell lung cancer (NSCLC). The results showed a significant reduction in tumor size in 60% of participants, with manageable side effects.

Case Study 2: Inflammatory Disease Model

In a murine model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and inflammatory markers compared to control groups.

Q & A

Basic: What synthetic methodologies are employed to prepare N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide?

Answer:
The synthesis typically involves coupling 4-aminoantipyrine derivatives with substituted benzoic acids. A standard approach uses carbodiimide-mediated amide bond formation:

  • Step 1: Activate 3-methoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane.
  • Step 2: React with 4-aminoantipyrine in the presence of triethylamine at 273 K for 3–5 hours.
  • Step 3: Purify via extraction (e.g., saturated NaHCO₃ wash) and recrystallization from methylene chloride/ethanol .
    Key Considerations: Optimize reaction temperature and solvent polarity to minimize byproducts.

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray Crystallography: Determines molecular conformation and intermolecular interactions. For example, orthorhombic crystals (space group P2₁2₁2₁) with cell parameters a = 8.422 Å, b = 9.295 Å, c = 14.501 Å, and V = 1135.2 ų refine to R = 0.064 using MoKα radiation .
  • NMR/IR Spectroscopy: Confirms functional groups (e.g., methoxy C–O stretch at ~1250 cm⁻¹) and aromatic proton environments.
  • Mass Spectrometry: Validates molecular weight (MW = 307.35 g/mol) via ESI-TOF .

Advanced: How can computational docking studies elucidate potential biological targets for this compound?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The pyrazolone core and methoxybenzamide group may form hydrogen bonds with catalytic residues.
  • DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., carbonyl groups at C3 and C9) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) .
  • Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., O⋯H, N⋯H interactions) using CrystalExplorer to correlate packing efficiency with solubility .

Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., 3-methoxy vs. 4-chloro) on target binding. For example, 2-(2,4-dichlorophenyl)acetamide derivatives show enhanced steric repulsion (dihedral angle = 80.7°) but reduced solubility .
  • Crystallographic Overlay Analysis: Superimpose analogs (e.g., formamide vs. benzamide derivatives) to identify conserved pharmacophores .
  • In Silico ADMET Profiling: Predict pharmacokinetic differences using tools like SwissADME to explain variability in in vivo efficacy .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Answer:

  • Challenges: Polymorphism due to flexible pyrazolone ring and solvent-dependent packing.
  • Strategies:
    • Use slow evaporation from methylene chloride/ethanol (1:1) to yield block-shaped crystals.
    • Optimize supersaturation by adjusting cooling rates (0.5°C/min) to avoid amorphous precipitation.
    • Refine data with SHELXL using riding H-atom models (Uiso = 1.2–1.5Ueq) and resolve disorder via TWINABS .

Basic: What are the common synthetic impurities, and how are they characterized?

Answer:

  • Impurities: Unreacted 4-aminoantipyrine (detectable via TLC, Rf = 0.3 in ethyl acetate/hexane) or hydrolyzed methoxybenzoic acid.
  • Characterization:
    • HPLC-MS: Use C18 columns (ACN/water gradient) to separate byproducts (retention time ~12.5 min).
    • NMR Spin-Saturation Transfer: Identify kinetic byproducts (e.g., acylurea intermediates from EDC side reactions) .

Advanced: How does substituent variation on the benzamide ring influence bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance target affinity but reduce solubility (log P increases by ~0.5 units).
  • Electron-Donating Groups (e.g., OCH₃, CH₃): Improve water solubility (clog P = 2.1) but may sterically hinder binding.
  • Case Study: 3-Methoxy substitution improves membrane permeability (PAMPA assay, Pe = 12 × 10⁻⁶ cm/s) compared to unsubstituted benzamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.